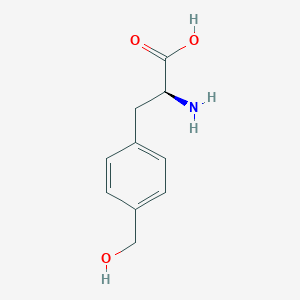

4-Hydroxymethylphenylalanine

Description

Historical Context and Significance in Non-Canonical Amino Acid Research

The exploration of non-canonical amino acids (ncAAs), also known as unnatural amino acids, has exponentially expanded the chemical diversity available for protein engineering. nih.govmdpi.com These synthetic amino acids, when incorporated into proteins, can introduce novel chemical functionalities, enabling the creation of proteins with enhanced or entirely new properties. mdpi.com The journey of ncAAs in scientific research began with the desire to overcome the limitations imposed by the 20 canonical amino acids. encyclopedia.pub

Early methods for incorporating ncAAs involved chemical modification of existing amino acid residues within a peptide or protein. mdpi.com However, the development of genetic code expansion has revolutionized the field, allowing for the site-specific incorporation of ncAAs into proteins in living cells. encyclopedia.pubscripps.edu This powerful technique relies on the creation of an orthogonal tRNA-aminoacyl-tRNA synthetase pair that recognizes a unique codon (often a stop codon) and charges the tRNA with the desired ncAA. scripps.edunih.gov

Position within the Broader Field of Modified Amino Acids

4-Hydroxymethylphenylalanine belongs to the broad class of non-canonical amino acids, which are derivatives of the 20 standard proteinogenic amino acids. nih.gov These modifications can range from simple alterations, such as the addition of a methyl or hydroxyl group, to the introduction of complex functionalities like photoreactive groups or fluorescent tags.

The significance of this compound lies in the reactive handle provided by its hydroxymethyl group. This functional group can participate in various chemical reactions, allowing for the post-translational modification of proteins containing this ncAA. This capability is crucial for applications such as protein labeling, the creation of protein-drug conjugates, and the development of novel biomaterials.

Compared to other modified phenylalanines, such as 4-iodophenylalanine or 4-azidophenylalanine, which are also used for protein modification, this compound offers a different type of reactivity. The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or it can be used in esterification and etherification reactions, providing a versatile platform for chemical biologists.

Current Research Landscape and Emerging Trends

Current research involving this compound is focused on leveraging its unique properties for a variety of applications in chemical biology. The ability to site-specifically incorporate this amino acid into proteins opens up avenues for creating "designer proteins" with tailored functions. unife.itslideshare.netnostrumbiodiscovery.com

One major trend is the use of this compound in the development of therapeutic proteins. By introducing this ncAA, researchers can create proteins with enhanced stability, improved pharmacokinetic properties, or novel binding capabilities. acs.org For example, the hydroxymethyl group can be used to attach polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, which can increase the in vivo half-life of a therapeutic protein.

Another emerging area is the use of this compound in the construction of sophisticated biosensors. The reactive handle of the amino acid can be used to attach reporter molecules, such as fluorophores or quenchers, at specific sites within a protein. This allows for the creation of sensors that can detect specific analytes or monitor protein conformational changes in real-time.

Furthermore, the development of more efficient and versatile methods for incorporating multiple different ncAAs into a single protein is a key area of ongoing research. scripps.edu This would allow for the creation of proteins with even more complex and novel functionalities, and this compound is a prime candidate for inclusion in such systems.

Research Findings on this compound and Related Compounds

| Compound/System | Key Research Finding | Reference |

| (S)-4-Hydroxy-3-hydroxymethylphenylalanine | Utilized in the preparation of an activity-based probe library for proteins. | kaist.ac.kr |

| 4-(hydroxymethyl)-substituted dehydrophenylalanine | Employed as a hydrogenation substrate in the large-scale synthesis of a substituted D-phenylalanine. | researchgate.net |

| 4-(alpha-hydroxymalonyl)phenylalanine | Synthesized as a phosphotyrosyl mimetic and used in Grb2 SH2 domain-binding peptides. | nih.gov |

| Optically active 4-hydroxymethyl phenylalanine | Production methods have been developed to avoid expensive reagents, making it more suitable for large-scale synthesis. | google.com |

| 4-hydroxymethyl-phenylalanine (4HP) | Included in forcefield parameter development for unnatural amino acids to aid in the design of therapeutic proteins. | acs.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-[4-(hydroxymethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c11-9(10(13)14)5-7-1-3-8(6-12)4-2-7/h1-4,9,12H,5-6,11H2,(H,13,14)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXNUZCWFCJRJSU-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80935669 | |

| Record name | 4-(Hydroxymethyl)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80935669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15742-88-8 | |

| Record name | 4-Hydroxymethylphenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015742888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Hydroxymethyl)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80935669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemoenzymatic Approaches for 4 Hydroxymethylphenylalanine

Classical Chemical Synthesis Strategies for 4-Hydroxymethylphenylalanine

The chemical synthesis of this compound presents challenges in achieving high enantiopurity and regioselectivity. Various strategies have been developed to address these challenges, including enantioselective techniques, selective functionalization of phenylalanine precursors, and the use of transition metal catalysis.

Enantioselective Synthesis Techniques for L- and D-Isomers

A prominent method for the enantioselective synthesis of this compound involves the asymmetric alkylation of a glycine (B1666218) derivative using a chiral phase-transfer catalyst. This approach allows for the controlled introduction of the 4-(hydroxymethyl)benzyl group to the α-carbon of glycine, establishing the desired stereocenter.

Cinchona alkaloids, such as cinchonine (B1669041) and cinchonidine, have been successfully employed as chiral phase-transfer catalysts in these reactions. For instance, the alkylation of a glycine Schiff base with a suitable 4-(bromomethyl)benzyl derivative in the presence of an O-allyl-N-(9-anthracenylmethyl) cinchoninium bromide catalyst can yield the corresponding protected this compound with high enantioselectivity. The choice of the cinchonine or cinchonidine-derived catalyst dictates the stereochemical outcome, allowing for the selective synthesis of either the L- or D-isomer.

| Catalyst Type | Target Isomer | Typical Enantiomeric Excess (ee) |

| Cinchonine-derived | L-isomer | >90% |

| Cinchonidine-derived | D-isomer | >90% |

Selective Hydroxymethylation of Phenylalanine Derivatives

The direct and selective introduction of a hydroxymethyl group onto the aromatic ring of phenylalanine is a challenging transformation. One strategy involves a two-step process starting with a protected phenylalanine derivative. The first step is an electrophilic formylation of the aromatic ring, typically at the para position, to introduce a formyl group. This reaction is often carried out using a Vilsmeier-Haack reagent or other formylating agents. The subsequent step involves the reduction of the formyl group to a hydroxymethyl group using a mild reducing agent such as sodium borohydride. The success of this approach hinges on achieving high regioselectivity during the formylation step to favor the desired 4-substituted product. Protecting groups on the amino and carboxyl functionalities of phenylalanine are crucial to prevent side reactions.

Palladium-Catalyzed Routes for this compound Preparation

Palladium-catalyzed cross-coupling reactions offer a powerful tool for the synthesis of functionalized phenylalanine derivatives. One potential route to this compound involves the coupling of a 4-halophenylalanine derivative (e.g., 4-iodophenylalanine) with a suitable hydroxymethyl equivalent.

For example, a Suzuki-Miyaura coupling could be envisioned between a protected 4-iodophenylalanine ester and a boronic acid or ester bearing a protected hydroxymethyl group. Subsequent deprotection would yield the desired product. Another approach could involve a palladium-catalyzed carbonylation of a 4-halophenylalanine derivative in the presence of a reducing agent to generate a formyl group, which can then be reduced to the hydroxymethyl group. The choice of ligands, palladium source, and reaction conditions is critical to achieve high yields and prevent unwanted side reactions.

Asymmetric Synthesis and Chiral Induction Methodologies

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. In the context of this compound, a chiral auxiliary, such as an Evans oxazolidinone or pseudoephedrine, can be attached to a glycine-derived precursor. nih.govrsc.orgharvard.edu The resulting chiral enolate can then undergo diastereoselective alkylation with a 4-(halomethyl)benzyl derivative. The steric hindrance provided by the chiral auxiliary directs the incoming electrophile to one face of the enolate, leading to the formation of one diastereomer in excess. Subsequent cleavage of the chiral auxiliary affords the enantiomerically enriched this compound. nih.gov

The diastereomeric excess (de) achieved in the alkylation step is typically high, often exceeding 95%, which translates to a high enantiomeric excess (ee) in the final product after removal of the auxiliary.

Biocatalytic and Chemoenzymatic Production of this compound

Biocatalysis offers an attractive alternative to classical chemical synthesis, often providing high enantioselectivity and milder reaction conditions. Chemoenzymatic approaches, which combine enzymatic and chemical steps, can leverage the strengths of both methodologies.

Enzyme-Mediated Synthesis of Optically Active Hydroxymethyl-Substituted Phenylalanine

The enzyme phenylalanine hydroxylase has been shown to catalyze the hydroxylation of 4-methylphenylalanine to produce this compound. nih.govnih.gov This enzymatic transformation offers a direct route to the target molecule from a readily available precursor. The reaction utilizes molecular oxygen and a pterin (B48896) cofactor. nih.gov

In a study using rat liver phenylalanine hydroxylase, the enzyme, activated with lysolecithin, catalyzed the conversion of 4-methylphenylalanine into two products: this compound and 3-methyltyrosine. nih.gov Isotopic labeling studies confirmed that the hydroxyl group in both products is derived from molecular oxygen. nih.gov This biocatalytic approach holds promise for the development of a green and efficient synthesis of optically active this compound. Further research is needed to optimize reaction conditions, improve the product ratio in favor of the desired hydroxymethylated product, and explore the use of engineered enzymes for enhanced activity and selectivity.

| Enzyme | Substrate | Product(s) | Key Cofactor |

| Phenylalanine Hydroxylase | 4-Methylphenylalanine | This compound, 3-Methyltyrosine | Pterin |

Protein Engineering of Aromatic Amino Acid Hydroxylases for this compound Analogs

Aromatic amino acid hydroxylases (AAAHs) are a family of enzymes that play a crucial role in the metabolism of aromatic amino acids. nih.govwikipedia.org This family includes phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH), which catalyze the hydroxylation of L-phenylalanine, L-tyrosine, and L-tryptophan, respectively. nih.govwikipedia.org These enzymes are pterin-dependent and contain a conserved catalytic domain with an iron atom at the active site. nih.govwikipedia.orgebi.ac.uk

Protein engineering has emerged as a powerful tool to alter the substrate specificity and catalytic activity of these enzymes, enabling the synthesis of novel amino acid analogs. By modifying the amino acid residues within the active site, researchers can re-engineer the enzyme's substrate preference. For instance, sequence- and structure-based protein engineering of bacterial phenylalanine 4-hydroxylase has been used to dramatically shift its substrate preference, allowing for the efficient conversion of tryptophan to 5-hydroxytryptophan (B29612) (5-HTP), a precursor to the human neurotransmitter serotonin. nih.govsemanticscholar.org

This strategy holds significant potential for the production of this compound analogs. By targeting specific residues in the substrate-binding pocket of an enzyme like phenylalanine hydroxylase, it is possible to create variants that can accommodate and hydroxylate phenylalanine derivatives with a methyl group at the 4-position of the phenyl ring. The purified PAH protein from the endophytic bacterium Pseudomonas fluorescens has been shown to hydroxylate L-phenylalanine and also exhibit hydroxylase activity on L-tryptophan, converting it to 5-HTP in vitro, demonstrating a degree of substrate promiscuity that can be exploited through engineering. frontiersin.org

The eukaryotic AAAH enzymes are typically homotetramers, composed of a catalytic domain at the C-terminus and a regulatory domain at the N-terminus. nih.govwikipedia.org Engineering efforts can focus on either domain to modulate the enzyme's function for the desired synthetic purpose.

Table 1: Examples of Engineered Aromatic Amino Acid Hydroxylases

| Original Enzyme | Engineering Strategy | New Substrate/Product | Reference |

|---|---|---|---|

| Bacterial Phenylalanine 4-Hydroxylase | Sequence- and structure-based protein engineering | Tryptophan → 5-Hydroxytryptophan | nih.govsemanticscholar.org |

| Pseudomonas fluorescens Phenylalanine 4-Hydroxylase | Natural promiscuity studied | L-Tryptophan → 5-Hydroxytryptophan | frontiersin.org |

Microbial Biosynthesis and Whole-Cell Bioconversion Approaches

Microbial biosynthesis offers a sustainable and efficient alternative to chemical synthesis for producing valuable compounds. Engineered microorganisms, such as Escherichia coli, can be developed into "cell factories" for the production of specific chemicals from renewable feedstocks. frontiersin.org This approach has been successfully applied to the synthesis of various aromatic compounds derived from amino acids.

For the production of this compound, a de novo biosynthetic pathway can be established in a microbial host. This typically involves introducing and overexpressing the necessary enzymes to convert a central metabolite, like glucose, into the target molecule. For example, the biosynthetic pathway for 4-hydroxybenzyl alcohol (4HMA), a closely related compound, has been successfully established in E. coli. frontiersin.org The overexpression of a codon-optimized hydroxymandelate synthase (hmaS) from Amycolatopsis orientalis in a tyrosine-producing E. coli strain resulted in the formation of 4HMA. frontiersin.org

Whole-cell bioconversion is another powerful strategy where microbial cells containing one or more overexpressed enzymes are used as catalysts to convert a specific substrate into a desired product. This method avoids the need for enzyme purification and allows for the regeneration of necessary cofactors within the cell. High-level production of 5-HTP (1.1-1.2 g/L) has been achieved through whole-cell bioconversion of tryptophan using E. coli engineered with a modified phenylalanine 4-hydroxylase and a cofactor recycling mechanism. nih.govsemanticscholar.org Similarly, whole-cell biocatalysis has been used for the efficient production of D-p-hydroxyphenylglycine (D-HPG) and hydroxytyrosol. researchgate.netresearchgate.net

The development of a robust whole-cell catalyst for this compound would involve selecting or engineering an appropriate enzyme and optimizing the bioconversion conditions, such as pH, temperature, and substrate concentration, to maximize yield and productivity.

Table 2: Examples of Microbial Production of Aromatic Compounds

| Product | Host Organism | Key Engineering Step | Titer/Yield | Reference |

|---|---|---|---|---|

| 5-Hydroxytryptophan (5-HTP) | E. coli | Engineered bacterial PAH, cofactor recycling | 1.1-1.2 g/L | nih.govsemanticscholar.org |

| Hydroxytyrosol | E. coli | Artificial pathway using HpaBC | ~1243 mg/L | nih.gov |

| 4-Hydroxybenzoic acid (4HBA) | E. coli | CoA-free multi-enzyme cascade | 17.7 ± 0.1 g/L | researchgate.net |

| D-p-hydroxyphenylglycine (D-HPG) | E. coli | Co-expression of D-hydantoinase and N-carbamoylase | 97.8% molar yield | researchgate.net |

Multienzyme Cascade Systems for Tyrosine and Phenylalanine Derivatives

Multienzyme cascade systems involve the combination of multiple catalytic steps in a single reaction vessel to synthesize complex molecules from simple precursors. nih.gov These "one-pot" syntheses are highly efficient as they minimize the need for intermediate purification steps, reduce solvent waste, and can overcome thermodynamic limitations. nih.gov

Numerous enzymatic cascades have been designed to produce valuable derivatives from L-tyrosine and L-phenylalanine. For instance, a four-enzyme cascade pathway was developed in vivo to produce D-p-hydroxyphenylglycine (D-HPG) from L-tyrosine. nih.gov By reconstructing the pathway in an L-phenylalanine-producing E. coli strain and engineering a rate-limiting enzyme, researchers achieved a D-HPG titer of 42.69 g/L with a 92.5% conversion from L-tyrosine. nih.gov

Another example is the development of an artificial cascade to biotransform L-phenylalanine into 2-phenylethanol (B73330) (2-PE). researchgate.net This system was designed with a cofactor self-sufficient system to enhance production. researchgate.net By co-expressing five enzymes in E. coli, a yield of 27.62 mM of a 2-PE derivative was achieved in a fed-batch reaction. nih.gov

These systems can be applied to the synthesis of this compound. A potential cascade could start from L-tyrosine or L-phenylalanine and involve a series of enzymatic modifications, including hydroxylation, methylation, and amination, to build the final molecule. The successful design of such a cascade relies on the careful selection of compatible enzymes, optimization of reaction conditions, and potentially the engineering of enzymes to improve their activity and stability within the cascade.

A biocatalytic one-pot, two-step cascade has been demonstrated for the synthesis of L-tyrosine derivatives from monosubstituted benzenes, pyruvate, and ammonia. acs.org This process used a monooxygenase (P450 BM3) for regioselective hydroxylation, followed by a tyrosine phenol (B47542) lyase for C-C bond formation and amination, yielding L-DOPA surrogates at titers up to 5.2 g/L. acs.org This highlights the potential of combining different enzyme classes to achieve complex transformations relevant to the synthesis of this compound.

Table 3: Multienzyme Cascade Systems for Amino Acid Derivatives

| Starting Substrate | Product | Key Enzymes in Cascade | Result | Reference |

|---|---|---|---|---|

| L-Tyrosine | D-p-hydroxyphenylglycine (D-HPG) | HmaS, Hmo, HpgAT, CgDAPDH | 42.69 g/L titer, 92.5% conversion | nih.gov |

| L-Phenylalanine | 2-Phenylethyl-β-d-glucopyranoside | Phenylalanine dehydrogenase, Reductase, Glucosyltransferase | 27.62 mM yield | nih.gov |

| Monosubstituted Benzenes | L-DOPA surrogates | Monooxygenase P450 BM3, Tyrosine phenol lyase | Up to 5.2 g/L | acs.org |

| L-Tyrosine | 4-Hydroxybenzoic acid (4HBA) | LAAD, HmaS, SMDH, BFD, ALDH | 128 mM from 150 mM L-tyrosine | researchgate.net |

Biosynthetic Pathways and Metabolic Intermediates Involving 4 Hydroxymethylphenylalanine

Enzymatic Formation and Mechanistic Studies of 4-Hydroxymethylphenylalanine

The formation of this compound is a subject of significant interest in the study of aromatic amino acid hydroxylases. This compound is primarily generated through the enzymatic action of phenylalanine hydroxylase on the substrate analog 4-methylphenylalanine.

Phenylalanine hydroxylase (PAH) is a non-heme iron-containing enzyme that typically catalyzes the hydroxylation of L-phenylalanine to produce L-tyrosine. nih.govresearchgate.net This reaction is a critical step in the catabolism of phenylalanine in mammals. nih.gov The enzyme is part of a family of pterin-dependent aromatic amino acid hydroxylases, which also includes tyrosine hydroxylase and tryptophan hydroxylase. researchgate.net While the primary substrate for PAH is phenylalanine, the enzyme can act on other substrate analogs.

One such analog is 4-methylphenylalanine. When phenylalanine hydroxylase is activated, it can catalyze the hydroxylation of 4-methylphenylalanine, leading to the formation of two main products: this compound and 3-methyltyrosine. nih.gov The formation of this compound is a result of benzylic hydroxylation, where the hydroxyl group is added to the methyl substituent of the aromatic ring. This is in contrast to the aromatic hydroxylation that produces 3-methyltyrosine. The relative amounts of these two products can vary depending on the specific enzyme and reaction conditions. For example, with phenylalanine hydroxylase from Chromobacterium violaceum, 89% of the product is this compound. nih.gov

The catalytic activity of phenylalanine hydroxylase is dependent on the cofactor tetrahydrobiopterin (B1682763) (BH4). nih.gov BH4 is essential for the activation of molecular oxygen, which is the source of the hydroxyl group added to the substrate. frontiersin.org In the catalytic cycle, BH4 provides the two electrons needed to reduce one atom of molecular oxygen to water, while the other oxygen atom is incorporated into the amino acid substrate. creative-proteomics.com The reaction converts tetrahydrobiopterin to a 4a-hydroxypterin intermediate, which then dehydrates to quinonoid dihydrobiopterin. researchgate.net Deficiencies in tetrahydrobiopterin can lead to hyperphenylalaninemia, a condition characterized by elevated levels of phenylalanine in the blood.

The regeneration of tetrahydrobiopterin is crucial for the continuous function of phenylalanine hydroxylase. The quinonoid dihydrobiopterin is reduced back to tetrahydrobiopterin by the enzyme dihydropteridine reductase. frontiersin.org

The mechanism of hydroxylation by phenylalanine hydroxylase involves the formation of a highly reactive iron-oxo intermediate. The reaction begins with the formation of an Fe(II)-O-O-BH4 bridge, followed by the cleavage of the O-O bond to generate a ferryl oxo (Fe(IV)=O) intermediate. This Fe(IV)=O species is the key hydroxylating agent in the reaction.

The Fe(IV)=O intermediate is a powerful oxidant capable of hydroxylating the aromatic ring of phenylalanine. The formation of this intermediate has been studied using techniques such as rapid-quench Mössbauer spectroscopy, which has allowed for its detection and characterization. The reaction between the Fe(IV)=O intermediate and the aromatic substrate is an electrophilic aromatic substitution.

The hydroxylation of 4-methylphenylalanine by phenylalanine hydroxylase can occur at either the aromatic ring or the benzylic carbon of the methyl group. nih.gov The study of the kinetic isotope effect (KIE) for the benzylic hydroxylation of 4-methylphenylalanine has provided insights into the reaction mechanism. A large deuterium (B1214612) KIE of approximately 10 has been observed for the hydroxylation of the methyl group of 4-methylphenylalanine. nih.gov This large KIE is consistent with a hydrogen abstraction mechanism.

Further studies with deuterium-labeled methyl groups have shown that with three deuterium atoms, the intrinsic isotope effect is around 13 for phenylalanine, tyrosine, and tryptophan hydroxylases. The temperature dependence of this isotope effect suggests a significant contribution from quantum mechanical tunneling. When using 4-methylphenylalanine with one or two deuterium atoms, the intrinsic primary and secondary isotope effects have been determined, providing evidence for coupled motion of the primary and secondary hydrogens during the reaction.

The partitioning of the reaction between benzylic and aromatic hydroxylation is also influenced by isotopic substitution. When 4-trideuteromethyl-phenylalanine is used as a substrate for Chromobacterium violaceum phenylalanine hydroxylase, the proportion of product from benzylic hydroxylation decreases significantly compared to the non-deuterated substrate. nih.gov

Below is a table summarizing the kinetic isotope effects observed in the benzylic hydroxylation of 4-methylphenylalanine.

Kinetic Isotope Effects in Benzylic Hydroxylation of 4-Methylphenylalanine

| Enzyme | Substrate | Kinetic Isotope Effect (KIE) | Proposed Mechanism |

|---|---|---|---|

| Phenylalanine Hydroxylase | 4-Methylphenylalanine | ~10 | Hydrogen Abstraction |

| Phenylalanine, Tyrosine, and Tryptophan Hydroxylases | 4-Trideuteromethyl-phenylalanine | ~13 | Hydrogen Abstraction with Tunneling |

The NIH shift is a chemical rearrangement where a substituent on an aromatic ring, often a hydrogen atom, migrates to an adjacent position during a hydroxylation reaction. researchgate.net This phenomenon is a characteristic feature of hydroxylation reactions catalyzed by monooxygenase enzymes, including phenylalanine hydroxylase. The NIH shift is indicative of an electrophilic attack on the aromatic ring, leading to the formation of a cationic intermediate.

In the case of phenylalanine hydroxylation, the reaction proceeds through an arene oxide intermediate. The subsequent opening of this epoxide ring is accompanied by a 1,2-hydride shift, which is the NIH shift, leading to the formation of a dienone intermediate that then tautomerizes to form tyrosine. The occurrence of the NIH shift has been confirmed through studies using isotopically labeled substrates. researchgate.net

While the NIH shift is well-documented for the hydroxylation of phenylalanine and other aromatic substrates, its direct involvement in the benzylic hydroxylation leading to this compound is not the primary mechanism, as the attack is on the methyl group rather than the aromatic ring itself. However, the study of the NIH shift in the context of aromatic hydroxylation of analogs like 4-methylphenylalanine (leading to 3-methyltyrosine) provides a mechanistic contrast to the benzylic hydroxylation pathway. nih.gov

Integration within Aromatic Amino Acid Metabolic Networks

The biosynthesis of aromatic amino acids, including phenylalanine, tyrosine, and tryptophan, originates from the shikimate pathway, which produces the common precursor chorismate. From chorismate, distinct branches lead to the synthesis of these essential amino acids. Phenylalanine can be converted to tyrosine by phenylalanine hydroxylase, a key step in its catabolism.

This compound is not a typical intermediate in the primary metabolic pathways of aromatic amino acids. Its formation is primarily the result of the action of phenylalanine hydroxylase on the non-physiological substrate 4-methylphenylalanine. As such, its integration into the central aromatic amino acid metabolic network is not as a standard metabolite. Instead, it represents a product of the enzymatic machinery that is typically involved in phenylalanine and tyrosine metabolism.

The metabolic fate of this compound within organisms is not well-documented in the context of established metabolic networks. It is largely considered a product of xenobiotic metabolism or a tool for studying enzyme mechanisms. Its structural similarity to tyrosine suggests that it could potentially interact with enzymes that recognize tyrosine, but its role as a precursor for other metabolites has not been established. The study of its formation provides valuable information about the plasticity and substrate specificity of enzymes within the aromatic amino acid metabolic pathways.

Compound Index

Connection to the Shikimate Pathway and Chorismate Metabolism

The fundamental building block of the aromatic ring in this compound is derived from the shikimate pathway. This essential metabolic route, present in plants, bacteria, fungi, and algae, converts simple carbohydrate precursors into chorismate, the common precursor for the aromatic amino acids: phenylalanine, tyrosine, and tryptophan.

The shikimate pathway begins with the condensation of phosphoenolpyruvate (B93156) (from glycolysis) and erythrose 4-phosphate (from the pentose (B10789219) phosphate (B84403) pathway) and proceeds through a series of seven enzymatic steps to yield chorismate. Chorismate then stands at a critical metabolic branch point. For the synthesis of phenylalanine and tyrosine, chorismate is first converted to prephenate by the enzyme chorismate mutase. It is from these downstream intermediates of the shikimate pathway that the carbon skeleton of this compound is believed to be derived.

Phenylalanine Metabolism and its Alternative Catabolic Pathways

Phenylalanine itself is a central hub in plant and microbial metabolism, serving not only as a protein building block but also as a precursor to a vast array of secondary metabolites. The primary catabolic pathway for phenylalanine in many organisms involves its conversion to tyrosine by phenylalanine hydroxylase. However, alternative catabolic pathways exist and may provide a route to this compound.

While direct enzymatic hydroxymethylation of the phenyl ring of phenylalanine is a plausible mechanism, evidence for such a dedicated pathway is currently lacking. It is conceivable that intermediates in alternative phenylalanine degradation pathways could be shunted towards the formation of this compound through the action of less specific enzymes.

Enzymatic Promiscuity and Formation of Non-Canonical Amino Acids in Biological Systems

A compelling hypothesis for the formation of this compound involves the phenomenon of enzymatic promiscuity. This refers to the ability of an enzyme to catalyze a reaction on a non-native substrate, often due to structural similarities with its primary substrate. In the context of aromatic amino acid metabolism, the enzymes involved in the biosynthesis and modification of phenylalanine and tyrosine are potential candidates for such promiscuous activity.

A notable example of this is the action of phenylalanine hydroxylase. Research has demonstrated that this enzyme, which typically hydroxylates phenylalanine to tyrosine, can act on p-methylphenylalanine to produce p-hydroxymethylphenylalanine. This suggests that if a precursor with a methyl group at the para-position of the phenyl ring is available, existing enzymatic machinery could be responsible for the hydroxymethylation, leading to the formation of this compound. This highlights how the evolution of novel metabolic pathways can be initiated by the latent, non-specific activities of pre-existing enzymes.

Natural Occurrence and Biosynthetic Origin of this compound

The study of the natural occurrence and specific biosynthetic pathways of this compound is an active area of research, with intriguing clues emerging from various biological systems.

Identification in Plant Species and Other Organisms

While not a commonly encountered amino acid, evidence for the natural occurrence of this compound has been reported. The identification and isolation of this compound from natural sources are crucial first steps in understanding its physiological role and biosynthetic origins. Further research is needed to create a comprehensive profile of the plant species, microorganisms, or other organisms that synthesize and accumulate this non-canonical amino acid. The table below summarizes key findings related to the potential formation of this compound.

| Finding | Organism/System Studied | Implication for this compound Biosynthesis |

| Production from p-methylphenylalanine | Phenylalanine hydroxylase (in vitro) | Demonstrates a plausible enzymatic mechanism for the final hydroxymethylation step, contingent on the presence of the methylated precursor. |

| Biosynthesis of novel carboxy-substituted phenylalanines | Reseda lutea L., Iris cultivars | Shows that plants can synthesize novel phenylalanine derivatives from shikimate pathway intermediates, suggesting a potential parallel pathway for this compound. |

Elucidation of Novel Biosynthetic Routes for this compound

The complete biosynthetic pathway for this compound from primary metabolites has not yet been fully elucidated. However, based on the available evidence, a hypothetical pathway can be proposed. This would likely begin with an intermediate of the shikimate pathway, downstream of chorismate.

One plausible route could involve the enzymatic modification of a phenylalanine precursor, such as phenylpyruvate or prephenate, to introduce a methyl group at the C4 position of the aromatic ring. This methylated intermediate could then be acted upon by a promiscuous hydroxylase, such as phenylalanine hydroxylase, to yield this compound.

Further research, including isotope labeling studies and the identification and characterization of the specific enzymes involved, is necessary to definitively map out the biosynthetic route to this unique amino acid. The study of such novel pathways provides valuable insights into the metabolic plasticity of organisms and the evolutionary origins of biochemical diversity.

Structural Characterization and Advanced Analytical Methodologies for 4 Hydroxymethylphenylalanine

High-Resolution Structural Elucidation of 4-Hydroxymethylphenylalanine and Its Derivatives

A comprehensive understanding of the structural characteristics of this compound is crucial for its application in various scientific fields. This requires the use of sophisticated analytical methods capable of providing detailed information at the atomic level.

Microcrystal Electron Diffraction (MicroED) for Unnatural Amino Acid Structures

Microcrystal Electron Diffraction (MicroED) has emerged as a powerful technique for determining the atomic-resolution structures of small molecules, including unnatural amino acids, from nanocrystals that are too small for conventional X-ray crystallography. nih.govelsevierpure.comnih.govfrontiersin.orgresearchgate.net This cryo-electron microscopy (cryo-EM) method offers the advantage of rapid data collection, often allowing for a complete structure determination within an hour. nih.govelsevierpure.comnih.gov

For a novel compound like this compound, obtaining crystals suitable for single-crystal X-ray diffraction can be a significant bottleneck. MicroED circumvents this challenge by utilizing micro- or nanocrystalline material, which is often more readily produced. nih.govfrontiersin.org The technique involves collecting electron diffraction data from a continuously rotating crystal, which can then be processed to yield a high-resolution three-dimensional structure. nih.gov This approach would not only confirm the chemical connectivity of this compound but also provide precise bond lengths, angles, and information about its conformation in the solid state. Furthermore, MicroED can reveal the presence of different stereoisomers within the crystal lattice, which can be challenging to ascertain using spectroscopic methods alone. nih.govelsevierpure.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of organic molecules in solution. For this compound, both ¹H and ¹³C NMR would provide a wealth of information regarding its chemical structure, stereochemistry, and conformational dynamics.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing the chemical shifts of all carbon atoms in the molecule, including the quaternary carbons of the phenyl ring. illinois.edu The chemical shift of the carbon bearing the hydroxymethyl group would be particularly informative.

Conformational analysis of this compound can be performed by analyzing the coupling constants between the α- and β-protons, which are related to the dihedral angle through the Karplus equation. acs.org Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide information about through-space proximities between protons, helping to define the preferred conformation of the side chain relative to the aromatic ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| α-CH | 3.9 - 4.2 | 55 - 58 |

| β-CH₂ | 3.0 - 3.3 | 37 - 40 |

| Aromatic CH | 7.2 - 7.4 | 128 - 131 |

| -CH₂OH | 4.5 - 4.7 | 63 - 66 |

| Aromatic C-H | 128 - 131 | |

| Aromatic C-C | 135 - 138 | |

| Aromatic C-CH₂OH | 139 - 142 | |

| C=O | 173 - 176 |

Note: These are predicted values and may vary depending on the solvent and pH.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Mass spectrometry (MS) is a highly sensitive analytical technique that provides information about the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry would be used to determine its exact mass, confirming its molecular formula.

Tandem mass spectrometry (MS/MS) is particularly valuable for structural elucidation, as it involves the fragmentation of a selected precursor ion to generate a characteristic fragmentation pattern. tandfonline.comnih.govnih.govucsf.eduresearchgate.net The fragmentation of the protonated molecule of this compound would likely involve characteristic losses. Common fragmentation pathways for amino acids include the loss of water (H₂O), formic acid (HCOOH), and the entire carboxyl group (COOH). libretexts.org Additionally, cleavage of the side chain can occur. A key fragmentation would be the benzylic cleavage leading to the formation of a stable tropylium-like ion, which would be indicative of the substituted phenyl ring. The analysis of these fragment ions allows for the confirmation of the compound's structure and the identification of its constituent parts. chemguide.co.ukwhitman.edu

Table 2: Expected Key Fragment Ions in the MS/MS Spectrum of Protonated this compound

| Fragment Ion | Proposed Structure | Expected m/z Loss |

| [M+H - H₂O]⁺ | Loss of water from the hydroxymethyl and/or carboxyl group | 18 |

| [M+H - HCOOH]⁺ | Loss of formic acid | 46 |

| [M+H - C₇H₇OH]⁺ | Loss of the 4-hydroxybenzyl radical | 107 |

| [C₈H₈O]⁺ | Tropylium-like ion from benzylic cleavage | - |

Isotopic Labeling Studies for Mechanistic Pathway Delineation

Isotopic labeling is a powerful technique used to trace the fate of atoms through a chemical or biochemical pathway. wikipedia.org By replacing an atom with its heavier isotope (e.g., ¹⁸O for ¹⁶O, or ²H (deuterium) for ¹H), the labeled atom can be tracked in the final product, providing insights into the reaction mechanism. wikipedia.org

Tracing Oxygen and Hydrogen Atom Incorporations in Hydroxylation Reactions

The formation of this compound likely involves a hydroxylation reaction. Isotopic labeling studies can be employed to determine the source of the oxygen and hydrogen atoms in the newly introduced hydroxymethyl group.

In a potential biosynthetic pathway catalyzed by an enzyme such as a phenylalanine hydroxylase, the source of the oxygen atom in the hydroxyl group can be investigated by conducting the reaction in an atmosphere of ¹⁸O₂ or in H₂¹⁸O. nih.govacs.org If the oxygen atom is derived from molecular oxygen, the mass spectrum of the resulting this compound will show an increase of 2 mass units. Conversely, if the oxygen atom comes from water, the incorporation of ¹⁸O will be observed when the reaction is performed in H₂¹⁸O-enriched water. researchgate.net

Similarly, the origin of the hydrogen atoms in the hydroxymethyl group can be traced using deuterium (B1214612) labeling. nih.gov For instance, if the enzymatic reaction is carried out in a deuterated solvent (D₂O), the incorporation of deuterium into the hydroxymethyl group can be monitored by NMR spectroscopy or mass spectrometry. nih.gov These studies can help to elucidate the specific chemical steps involved in the hydroxylation process, such as whether it proceeds through a direct insertion mechanism or involves intermediate species. nih.gov

Application of Deuterium and Isotope Effects in Reaction Mechanism Elucidation

The study of reaction mechanisms for the formation of this compound has been significantly advanced by the use of deuterium and the analysis of kinetic isotope effects (KIEs). KIE is the change in the rate of a chemical reaction when an atom in the reactants is substituted with one of its isotopes. wikipedia.org This methodology provides profound insights into the transition states of enzymatic reactions.

Notably, this compound is a product of the benzylic hydroxylation of 4-methylphenylalanine, a reaction catalyzed by enzymes such as Tyrosine Hydroxylase (TyrH) and Phenylalanine Hydroxylase (PheH). nih.govresearchgate.net Research on Phenylalanine Hydroxylase from Chromobacterium violaceum (CvPheH) has demonstrated that this enzyme not only hydroxylates phenylalanine to tyrosine but can also perform benzylic hydroxylation on 4-methyl-phenylalanine to produce 4-hydroxymethyl-phenylalanine. nih.gov

To probe the chemical mechanism of this benzylic hydroxylation, scientists have employed deuterium-substituted substrates. The intrinsic isotope effect for the hydroxylation of the methyl group of 4-methyl-phenylalanine by CvPheH was determined to be 10 ± 1. nih.gov An intrinsic isotope effect of this magnitude is considered large and suggests that the cleavage of the C-H bond is a rate-limiting step in this reaction. Furthermore, the temperature dependence of this isotope effect has been studied, establishing that quantum mechanical tunneling of the hydrogen atom contributes to the catalytic process. nih.govresearchgate.net

In a similar study involving Tyrosine Hydroxylase, the use of 4-methylphenylalanines with mono-, di-, or tri-deuterated methyl groups as substrates allowed for the determination of intrinsic primary and secondary deuterium isotope effects for benzylic hydroxylation. The values were found to be 9.6 ± 0.9 and 1.21 ± 0.08, respectively. researchgate.net The magnitude of these effects is consistent with a mechanism involving a high-valence iron-oxo species (Fe(IV)=O) as the hydroxylating intermediate and supports the contribution of hydrogen tunneling. researchgate.net

These findings highlight the power of isotope effects in confirming mechanistic details, such as the nature of the reactive intermediate and the role of quantum tunneling in enzymatic C-H bond activation.

| Enzyme | Substrate | Isotope Effect Type | Reported Value | Reference |

|---|---|---|---|---|

| Phenylalanine Hydroxylase (C. violaceum) | 4-CH3-phenylalanine | Intrinsic Isotope Effect (DkBenz) | 10 ± 1 | nih.gov |

| Tyrosine Hydroxylase | 4-methylphenylalanine | Intrinsic Primary (Dk) | 9.6 ± 0.9 | researchgate.net |

| Tyrosine Hydroxylase | 4-methylphenylalanine | Intrinsic Secondary (αDk) | 1.21 ± 0.08 | researchgate.net |

Advanced Chromatographic and Spectrometric Profiling Techniques

The detection and characterization of non-proteinogenic amino acids (NPAAs) like this compound rely on highly sensitive and specific analytical technologies. Advanced chromatographic and spectrometric methods are essential for identifying and quantifying these compounds, often present at low concentrations within complex biological or environmental samples.

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QToF-MS) for Comprehensive Profiling

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QToF-MS) is a powerful hybrid technique widely used for the comprehensive profiling of NPAAs in various matrices. mdpi.comnih.gov This method combines the separation capabilities of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with the high mass accuracy and high-resolution mass analysis of a QToF mass spectrometer. rsc.org

The process begins with the separation of amino acids in the sample using a liquid chromatography column, often a reversed-phase C18 column. mdpi.com A gradient elution with a mobile phase, typically consisting of water and acetonitrile (B52724) with an additive like formic acid, allows for the separation of compounds based on their physicochemical properties. mdpi.com

Following separation, the analyte enters the mass spectrometer, where it is ionized, commonly by electrospray ionization (ESI). The QToF analyzer then provides high-resolution mass spectra for both the parent ions (MS) and their fragment ions (MS/MS), which are generated by collision-induced dissociation. nih.gov This accurate mass data is crucial for the confident identification of compounds by allowing for the determination of their elemental composition. rsc.org Studies on legumes have successfully used LC-QToF-MS to identify a wide range of free proteinogenic and non-proteinogenic amino acids, demonstrating the technique's suitability for mapping the distribution of these compounds. mdpi.com

| Parameter | Typical Setting/Value | Reference |

|---|---|---|

| Chromatography Column | Reversed-Phase C18 or HILIC | mdpi.com |

| Mobile Phase | Water and Acetonitrile with 0.1% Formic Acid | mdpi.com |

| Ionization Source | Electrospray Ionization (ESI), Positive/Negative Mode | nih.gov |

| Mass Analyzer | Quadrupole Time-of-Flight (QToF) | mdpi.com |

| Acquisition Mode | Data-dependent MS/MS | nih.gov |

| Mass Range (m/z) | 50 - 1700 | nih.gov |

Targeted and Non-Targeted Approaches for Non-Proteinogenic Amino Acid Detection

Within the realm of LC-MS analysis, two primary strategies are employed for the detection of compounds: targeted and non-targeted approaches. researchgate.net

Targeted analysis is a hypothesis-driven method where the analyst specifically looks for a predefined list of known compounds. researchgate.net For this compound, this would involve developing a method optimized for its specific mass-to-charge ratio (m/z) and fragmentation pattern. This approach offers high sensitivity and selectivity and is the gold standard for quantification, typically using techniques like selected reaction monitoring (SRM) on a triple quadrupole instrument. researchgate.net

Non-targeted analysis , in contrast, is a hypothesis-generating approach that aims to detect as many compounds as possible in a sample without a preconceived list. rsc.orgresearchgate.net Using high-resolution mass spectrometry, such as LC-QToF-MS, a comprehensive dataset of all detectable ions in a sample is acquired. researchgate.net This data is then processed using sophisticated software to identify features (unique m/z and retention time pairs) that can be compared against spectral libraries or databases for tentative identification. mdpi.com This approach is invaluable for discovering novel or unexpected NPAAs, like this compound, in a sample matrix where its presence has not been previously established. mdpi.comnih.gov

| Feature | Targeted Analysis | Non-Targeted Analysis |

|---|---|---|

| Objective | Quantify specific, known compounds | Identify all detectable compounds in a sample |

| Selectivity | Very High | Moderate to High |

| Sensitivity | Very High | Lower than targeted |

| Instrumentation | Triple Quadrupole MS, QToF-MS | High-Resolution MS (QToF, Orbitrap) |

| Throughput | High (for pre-defined list) | Low (due to complex data analysis) |

| Application | Quantification, monitoring | Compound discovery, profiling, screening |

Improved Analytical Methods for Detection and Quantification in Complex Matrices

The accurate detection and quantification of this compound in complex biological matrices such as plasma, urine, or tissue extracts present significant analytical challenges. nih.gov These matrices contain a multitude of endogenous substances (e.g., proteins, salts, lipids) that can interfere with the analysis, causing ion suppression or enhancement in the mass spectrometer and potentially leading to inaccurate results.

To overcome these challenges, robust sample preparation is a critical first step. Common techniques include:

Protein Precipitation (PPT): A simple and fast method where an organic solvent like acetonitrile is used to denature and remove the majority of proteins.

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids.

Solid-Phase Extraction (SPE): A more selective method that uses a solid sorbent to isolate the analyte of interest from the sample matrix, effectively removing interferences and concentrating the analyte.

Following sample cleanup, advanced chromatographic techniques are employed. The use of UHPLC allows for faster analysis times and better separation efficiency compared to conventional HPLC. Coupling these separation methods with tandem mass spectrometry (LC-MS/MS) provides the high selectivity and sensitivity required for quantification at low physiological or environmental concentrations. wur.nl The use of stable isotope-labeled internal standards, where one or more atoms in the this compound molecule are replaced by a heavy isotope (e.g., Deuterium, Carbon-13), is essential for accurate quantification, as it corrects for matrix effects and variations in sample processing and instrument response. wur.nl

Q & A

Q. What synthetic routes are available for 4-Hydroxymethylphenylalanine, and how can structural purity be confirmed?

- Methodological Answer : this compound can be synthesized via enzymatic hydroxylation of 4-methylphenylalanine using rat liver phenylalanine hydroxylase. Reaction conditions (e.g., 0.25 mM pterin cofactor) and purification steps (ion exchange chromatography) are critical for yield optimization . For structural confirmation, H NMR and mass spectrometry (MS) are standard. For example, derivatives like (2R)-2-amino-2-[4-(2-methylpentoxy)phenyl]ethanol hydrochloride (synthesized via TFA-mediated reactions in DCM) were validated using these techniques .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer : Use nitrile gloves (tested for chemical resistance), respiratory protection (e.g., N95 masks for low exposure), and lab coats. Avoid skin/eye contact, and store in airtight containers to prevent moisture absorption, which can degrade derivatives . Spills should be managed using inert absorbents (e.g., vermiculite) and disposed of via certified hazardous waste protocols .

Q. Which analytical techniques are most effective for characterizing this compound, and what are their limitations?

- Methodological Answer : Reverse-phase HPLC (isocratic or gradient) separates this compound from byproducts like 3-methyltyrosine, though co-elution with matrix components may require derivatization . H NMR provides structural details but requires high-purity samples. GC/MS with silylation (e.g., MSTFA) enhances sensitivity but risks incomplete derivatization and moisture interference .

Advanced Research Questions

Q. How does phenylalanine hydroxylase influence the hydroxylation of 4-methylphenylalanine to form this compound, and what factors affect reaction efficiency?

- Methodological Answer : Rat liver phenylalanine hydroxylase catalyzes the reaction with a ~50% lower than phenylalanine. Efficiency is pH-dependent (optimum ~6.8) and inhibited by high pterin concentrations (>0.25 mM). Competitive inhibition by GMPH at 20.5 mM suggests substrate-specific active-site interactions . Pre-activation with lysolecithin enhances enzyme stability during assays .

Q. What are the challenges in quantifying this compound using GC/MS, and how can moisture sensitivity of derivatives be mitigated?

- Methodological Answer : Silylated derivatives (e.g., tris-trimethylsilyl forms) are hygroscopic, leading to hydrolysis and signal loss. Mitigation strategies include:

- Conducting derivatization in anhydrous environments (glovebox or under nitrogen).

- Immediate analysis post-derivatization (<2 hours).

- Using deuterated internal standards (e.g., -4-Hydroxymethylphenylalanine) to correct for variability .

Q. What strategies can enhance the stability of this compound derivatives during storage and analysis?

- Methodological Answer :

- Lyophilize derivatives and store at -80°C under argon.

- Add stabilizers (e.g., 1% ascorbic acid) to prevent oxidation.

- Use HPLC mobile phases with 0.1% formic acid to improve peak symmetry and reduce column adsorption .

Q. How can researchers ensure reproducibility when synthesizing this compound derivatives?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.